7-chloro-2,3-dihydro-1-benzofuran-2-one
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Overview
Description
7-Chloro-2,3-dihydro-1-benzofuran-2-one is a chemical compound with the molecular formula C8H7ClO2. This compound belongs to the benzofuran family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry. The presence of a chlorine atom at the 7th position and a lactone ring structure makes this compound particularly interesting for synthetic and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2,3-dihydro-1-benzofuran-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation of 2-chlorophenol with succinic anhydride, followed by cyclization to form the benzofuran ring. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (CH2Cl2).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products:
Oxidation: this compound derivatives with additional oxygen-containing functional groups.
Reduction: 7-chloro-2,3-dihydro-1-benzofuran-2-ol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of dyes and pigments.
Mechanism of Action
The biological activity of 7-chloro-2,3-dihydro-1-benzofuran-2-one is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For instance, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase (COX) enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells through the activation of caspases.
Comparison with Similar Compounds
7-Chloro-1-benzofuran-2-one: Lacks the dihydro component, which may affect its reactivity and biological activity.
2,3-Dihydro-1-benzofuran-2-one: Without the chlorine atom, this compound may have different pharmacological properties.
7-Bromo-2,3-dihydro-1-benzofuran-2-one: The bromine atom may confer different reactivity and biological effects compared to the chlorine atom.
Uniqueness: 7-Chloro-2,3-dihydro-1-benzofuran-2-one is unique due to the specific positioning of the chlorine atom and the lactone ring, which together influence its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted interactions with biological molecules, making it a valuable candidate for drug development and other applications.
Properties
CAS No. |
1934833-57-4 |
---|---|
Molecular Formula |
C8H5ClO2 |
Molecular Weight |
168.6 |
Purity |
95 |
Origin of Product |
United States |
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